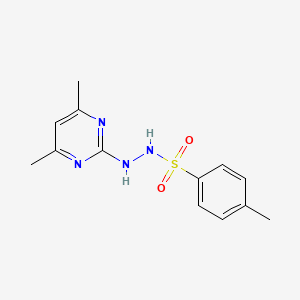![molecular formula C20H18ClFN2O2S B7682002 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)
2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a chemical compound that belongs to the class of amide derivatives. It is commonly known as CFZ533 and has been extensively researched for its potential therapeutic applications. CFZ533 is a small molecule antagonist of the lymphocyte-activation gene 3 (LAG-3) receptor, which is expressed on T cells and other immune cells.
作用机制
CFZ533 is a small molecule antagonist of the 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide receptor, which is expressed on T cells and other immune cells. 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is involved in the negative regulation of T cell activation and differentiation. By blocking the 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide receptor, CFZ533 enhances T cell activation and proliferation, leading to improved immune responses against tumors and infectious agents.
Biochemical and Physiological Effects:
CFZ533 has been shown to have immunomodulatory effects by enhancing T cell activation and proliferation. It has been studied in preclinical models of autoimmune diseases, cancer, and infectious diseases. CFZ533 has been shown to reduce disease severity and improve survival in these models. Additionally, CFZ533 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
CFZ533 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of various diseases, making it a valuable tool for research. However, CFZ533 has some limitations for lab experiments. It is a potent immunomodulatory agent that can affect multiple immune cell types, making it difficult to interpret the results of experiments. Additionally, the optimal dose and duration of treatment with CFZ533 may vary depending on the disease model and experimental conditions.
未来方向
CFZ533 has several potential future directions for research. It can be studied further in preclinical models of autoimmune diseases, cancer, and infectious diseases to determine its efficacy and safety. Additionally, CFZ533 can be studied in combination with other immunomodulatory agents to enhance its therapeutic effects. Further research can also be conducted to elucidate the mechanism of action of CFZ533 and its effects on different immune cell types. Finally, clinical trials can be conducted to determine the safety and efficacy of CFZ533 in human patients with various diseases.
合成方法
The synthesis of CFZ533 involves the reaction of 2-(2-chloro-4-fluorophenoxy) acetic acid with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with propanoyl chloride in the presence of a base such as triethylamine to obtain CFZ533. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
CFZ533 has been extensively researched for its potential therapeutic applications in various diseases. It has been shown to have immunomodulatory effects by blocking the 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide receptor, which is involved in the regulation of T cell activation and differentiation. CFZ533 has been studied in preclinical models of autoimmune diseases, cancer, and infectious diseases. It has shown promising results in reducing disease severity and improving survival in these models.
属性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2S/c1-13(26-18-8-7-15(22)11-17(18)21)19(25)23-10-9-16-12-27-20(24-16)14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWUPOBYAJZEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CSC(=N1)C2=CC=CC=C2)OC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
![N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B7681934.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,2-dimethylpropanoylamino)benzamide](/img/structure/B7681937.png)
![4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline](/img/structure/B7681941.png)
![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)
![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)

![5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole](/img/structure/B7681974.png)

![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)